

N6-Formyl-adenosine's effect on mRNA translation efficiency

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Compound of Interest

Compound Name: N6-Formyl-adenosine

CAS No.: 6706-56-5

Cat. No.: B1145791

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Abstract

N6-formyladenosine (f6A) is a meta-stable oxidative intermediate generated during the demethylation of N6-methyladenosine (m6A) by the dioxygenase FTO (Fat Mass and Obesity-associated protein).[1][2][3][4] Unlike the stable epigenetic mark m6A, which actively promotes translation via reader proteins (e.g., YTHDF1), f6A represents a transitional state. Its presence disrupts Watson-Crick base pairing and alters RNA-protein interactions, effectively acting as a "reset" signal that modulates translation efficiency before the transcript is fully demethylated to adenosine. This guide provides a comprehensive workflow for synthesizing f6A-enriched mRNA, quantifying its abundance via LC-MS/MS, and measuring its specific impact on translation efficiency using cell-free systems.

Mechanistic Insight: The "Demethylation Brake" Hypothesis

To understand f6A, one must situate it within the dynamic lifecycle of mRNA methylation. The m6A modification is a well-established "accelerator" of translation, recruiting initiation factors via YTH-domain proteins.

However, the removal of this mark is not instantaneous. The demethylase FTO catalyzes a stepwise oxidation:

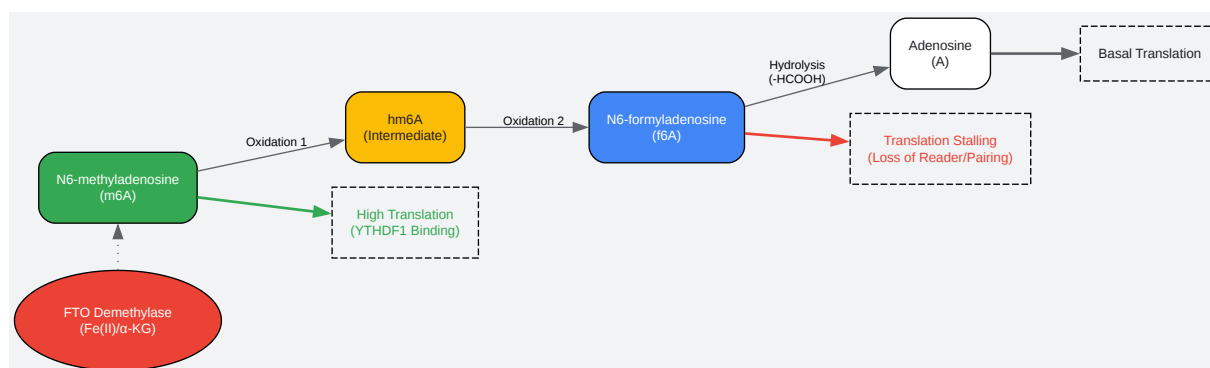
[3][5]

The f6A Impact Matrix:

- **Steric & Chemical Blockade:** The formyl group is electron-withdrawing and bulky. Unlike the methyl group of m6A, which fits into the hydrophobic pockets of reader proteins, the formyl group likely abolishes YTH-domain recognition, instantly ceasing the "pro-translation" signal.
- **Ribosome Stalling:** If f6A occurs within the coding region (CDS), the modification can destabilize codon-anticodon pairing (disrupting the N6-H donor capability), potentially causing ribosome stalling or decreasing elongation rates.
- **Meta-Stability:** With a half-life of ~3 hours in physiological conditions, f6A persists long enough to exert a distinct biological effect, distinct from both m6A and unmodified Adenosine.

Visualizing the Pathway

The following diagram illustrates the FTO-mediated oxidation cascade and its functional consequences on the ribosome.



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Caption: FTO-mediated oxidative demethylation cascade showing the transition from translational promotion (m6A) to inhibition/stalling (f6A) and finally basal activity (A).[1][3]

Protocol: Enzymatic Generation of f6A-Modified mRNA

Rationale: Chemical synthesis of f6A phosphoramidites is challenging and often yields unstable products. The most biologically relevant method to generate f6A-containing transcripts is the controlled enzymatic oxidation of m6A-doped mRNA using recombinant FTO.

Materials Required

- Template: T7 promoter-containing DNA template (e.g., Luciferase reporter).
- IVT Kit: High-yield T7 transcription kit.
- Nucleotides: ATP, CTP, GTP, UTP, and N6-methyl-ATP (m6ATP).
- Enzyme: Recombinant Human FTO Protein (active, full-length).[1]
- Cofactors: Ammonium iron(II) sulfate, α -Ketoglutarate (α -KG), L-Ascorbic acid.
- Purification: RNA Clean & Concentrator columns.

Step-by-Step Methodology

- Synthesis of m6A-mRNA (Substrate Preparation):
 - Perform In Vitro Transcription (IVT) replacing 20-100% of ATP with m6ATP.
 - Note: 100% substitution maximizes the yield of f6A later but may severely inhibit polymerase activity. A 20% ratio is physiologically relevant; 50% is recommended for mechanistic studies.
 - Purify the m6A-mRNA and quantify via Nanodrop.

- FTO Oxidation Reaction (Generating f6A):
 - Prepare the Reaction Buffer (50 μ L):
 - 50 mM HEPES (pH 7.0)
 - 2 mM L-Ascorbic acid
 - 300 μ M α -KG
 - 150 μ M $(\text{NH}_4)_2\text{Fe}(\text{SO}_4)_2$
 - 10 μ g m6A-mRNA
 - 1-2 μ g Recombinant FTO
 - Incubation: Incubate at room temperature (22-25°C) for 15–30 minutes.
 - Critical Control: The reaction time is critical. Too short = mostly m6A/hm6A. Too long = full demethylation to Adenosine. 20 minutes is the "sweet spot" for maximal f6A accumulation.
 - Quenching: Add 5 mM EDTA immediately to chelate Fe(II) and stop the reaction.
- Purification:
 - Immediately purify the RNA using a silica column (e.g., Zymo RNA Clean) to remove the FTO protein and iron. Elute in nuclease-free water.

Protocol: LC-MS/MS Quantification of f6A

Rationale: You must validate that your enzymatic treatment actually produced f6A and quantify its abundance relative to A and m6A.

Sample Preparation

- Digestion: Digest 500 ng of the treated mRNA with Nuclease P1 (1 U) in 20 μ L buffer (25 mM NaCl, 2.5 mM ZnCl_2) at 37°C for 2 hours.

- Dephosphorylation: Add Alkaline Phosphatase (FastAP, 1 U) and incubate for 1 hour at 37°C to generate single nucleosides.
- Filtration: Filter through a 0.22 µm spin filter to remove enzymes.

LC-MS/MS Settings

- Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse XDB-C18).
- Mobile Phase:
 - A: 0.1% Formic acid in H₂O
 - B: 0.1% Formic acid in Methanol
- MRM Transitions (Positive Mode):

Nucleoside	Precursor Ion (m/z)	Product Ion (m/z)	Retention Time (Approx)
Adenosine (A)	268.1	136.1	4.5 min
m6A	282.1	150.1	6.2 min
hm6A	298.1	136.1	5.1 min
f6A	296.1	164.1	5.8 min

- Calculation: Calculate the ratio of f6A / (A + m6A + hm6A + f6A) to determine % modification.

Protocol: Cell-Free Translation Efficiency Assay

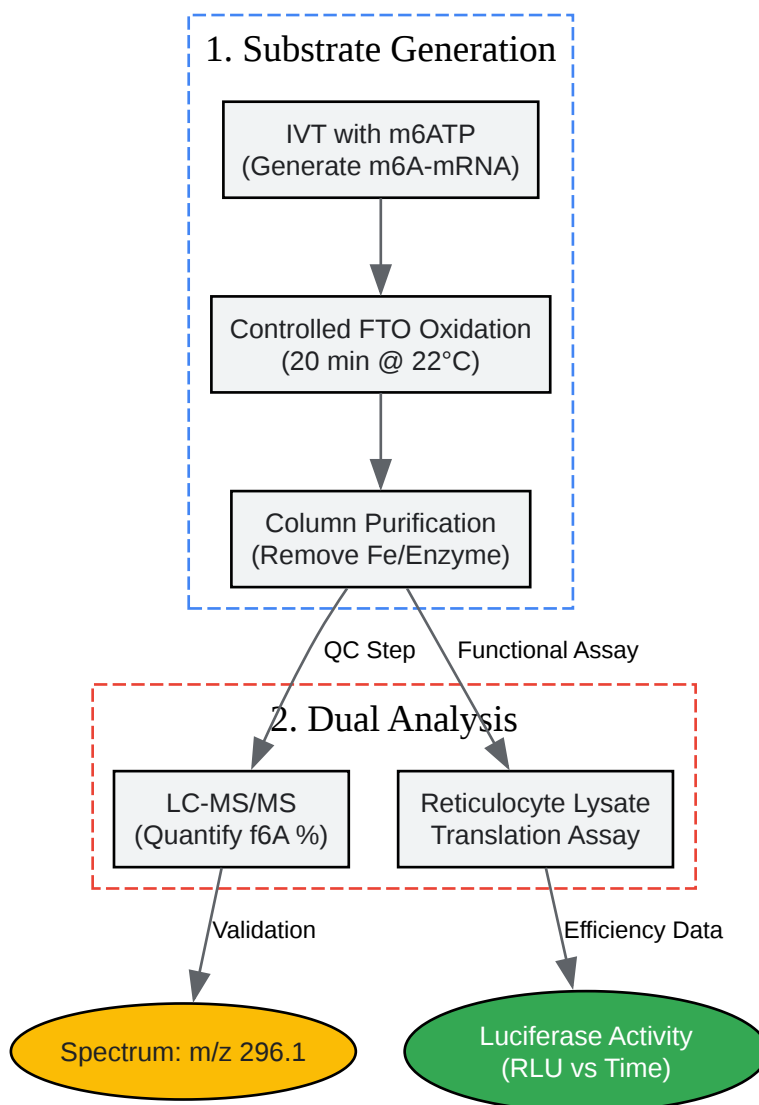
Rationale: Using a rabbit reticulocyte lysate (RRL) allows you to measure translation efficiency in a simplified system without the confounding variables of RNA decay or nuclear export.

Experimental Setup

- Groups:
 - Control: Unmodified Luciferase mRNA (Poly-A tailed).

- m6A-High: m6A-modified mRNA (Untreated).
- f6A-Enriched: m6A-mRNA treated with FTO for 20 mins (Validated by LC-MS).
- Demethylated: m6A-mRNA treated with FTO for 2 hours (Mostly Adenosine).
- Reaction Assembly:
 - Use a standard RRL kit (e.g., Promega).
 - Mix: 35 μ L Lysate + 10 μ L Amino Acid Mix + 1 μ g RNA + RNase Inhibitor.
 - Total Volume: 50 μ L.
- Kinetics Measurement:
 - Incubate at 30°C.
 - Aliquot 5 μ L samples at t = 0, 15, 30, 45, and 60 minutes.
 - Add to Luciferase Assay Substrate and measure luminescence immediately.
- Data Analysis:
 - Plot Luminescence (RLU) vs. Time.
 - Expected Result: m6A-High > Adenosine \approx Demethylated > f6A-Enriched.
 - Interpretation: The f6A-enriched sample often shows a lag in translation initiation or reduced V_{max} due to the disruptive nature of the formyl group on the ribosome or initiation factors.

Experimental Workflow Diagram



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Caption: Integrated workflow for generating f6A-modified mRNA and assessing its translational output via LC-MS/MS and functional reporter assays.

Comparative Data Summary

The following table summarizes the physicochemical and functional differences between the key adenosine states in this pathway.

Feature	Adenosine (A)	N6-methyladenosine (m6A)	N6-formyladenosine (f6A)
Origin	Transcription	METTL3/14 Writer Complex	FTO Oxidation of m6A
Stability	Stable	Stable (Reversible)	Meta-stable (~3h)
Base Pairing	Watson-Crick (U)	Watson-Crick (U) (slightly destabilized)	Disrupted / Steric Clash
Reader Protein	PABP / eIF4E	YTHDF1, YTHDF2, IGF2BP	Unknown / Likely Repulsive
Translation Effect	Baseline	Promoted (Efficiency)	Inhibited / Stalled
Detection (m/z)	268.1	282.1	296.1

References

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Sources

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